2-Methyl-3-(pyridin-4-yl)acrylic acid
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Overview
Description
2-Methyl-3-(pyridin-4-yl)acrylic acid is an organic compound that belongs to the class of acrylic acids It features a pyridine ring substituted at the 4-position with a 3-(2-methyl)acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(pyridin-4-yl)acrylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(pyridin-4-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
2-Methyl-3-(pyridin-4-yl)acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-4-yl)acrylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-3-(pyridin-2-yl)acrylic acid: This compound has a similar structure but with the pyridine ring substituted at the 2-position.
3-(3-Pyridyl)acrylic acid: Another related compound with the pyridine ring at the 3-position.
Uniqueness: 2-Methyl-3-(pyridin-4-yl)acrylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain synthetic and research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(E)-2-methyl-3-pyridin-4-ylprop-2-enoic acid |
InChI |
InChI=1S/C9H9NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-6H,1H3,(H,11,12)/b7-6+ |
InChI Key |
PMKGGGAWCRUVNC-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=NC=C1)/C(=O)O |
Canonical SMILES |
CC(=CC1=CC=NC=C1)C(=O)O |
Origin of Product |
United States |
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